molecular formula C10H14ClN3O B1601193 N-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea CAS No. 42471-42-1

N-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea

Cat. No. B1601193
CAS RN: 42471-42-1
M. Wt: 227.69 g/mol
InChI Key: SMKIWKDSJWTNOO-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea, also known as chlorpyrifos-methyl, is a chemical compound used in many applications, including insecticides, herbicides, and fungicides. It is a member of the organophosphate family of compounds, which are well-known for their insecticidal and herbicidal properties. Chlorpyrifos-methyl is a broad-spectrum insecticide, meaning it targets a wide range of insect species. It is commonly used to control agricultural pests, as well as in public health insect control programs.

Scientific Research Applications

Complexation Studies

Research has shown that urea derivatives, including those similar to N-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea, undergo complexation with other compounds. For example, the association of N-(pyridin-2-yl), N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates has been studied, revealing insights into the substituent effects on complexation facilitated by hydrogen bonding interactions (Ośmiałowski et al., 2013).

Development of Decontaminants

N-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea analogs have been explored for their potential use in decontamination processes. Specifically, derivatives have been developed for the conversion of diphenylurea to CC-2, showcasing a potential application in the decontamination of sulfur mustard (Bag et al., 2006).

Impact on Soil Microbiology

The effects of chlorimuron-ethyl, a compound related to urea derivatives, on soil ammonia-oxidizing bacteria and archaea have been investigated. This study provides insights into how such chemicals can influence nitrogen cycling in agricultural soils, with implications for the use of urea derivatives in agronomy (Tan et al., 2013).

Synthesis of Novel Heterocyclic Compounds

Research into the synthesis of novel heterocyclic compounds containing urea derivatives has shown promising biological activities. For instance, synthesis and antibacterial evaluation of new heterocyclic compounds containing a sulfonamido moiety have been explored, highlighting the potential of urea derivatives in developing new antibacterial agents (Azab et al., 2013).

Antitumor Activities

Studies on pyridine N-oxides having N-(2-chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea groups have demonstrated significant antitumor activity, indicating the potential of such compounds in cancer treatment (Miyahara et al., 1979).

properties

IUPAC Name

1-(2-chloroethyl)-3-(2-pyridin-2-ylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c11-5-8-14-10(15)13-7-4-9-3-1-2-6-12-9/h1-3,6H,4-5,7-8H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKIWKDSJWTNOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40522296
Record name N-(2-Chloroethyl)-N'-[2-(pyridin-2-yl)ethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea

CAS RN

42471-42-1
Record name N-(2-Chloroethyl)-N'-[2-(pyridin-2-yl)ethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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